2-Bromo-5-methylthiophene (CAS 765-58-2) is a bifunctional heterocyclic building block utilized extensively in organic synthesis, materials science, and pharmaceutical development. Featuring a reactive bromine atom at the C2 position and a sterically and electronically modifying methyl group at the C5 position, this compound serves as a highly effective precursor for transition-metal-catalyzed cross-couplings (such as Suzuki, Stille, and Negishi reactions) and direct heteroarylation polymerization (DHAP) [1]. Its precise regiochemistry allows it to act as an electron-rich, halogenated monomer that dictates polymer sequence and minimizes structural defects. As a liquid with a boiling point of approximately 65 °C at 15 mmHg, it is readily processable in standard laboratory and industrial workflows, making it a critical raw material for synthesizing conjugated polymers, OLED components, and complex active pharmaceutical ingredients (APIs) [2].
Attempting to substitute 2-bromo-5-methylthiophene with simpler analogs like 2-bromothiophene or regioisomers like 2-bromo-3-methylthiophene fundamentally alters reaction kinetics and regiocontrol. In cross-coupling and halogen dance reactions, the absence of the C5-methyl blocking group in 2-bromothiophene leads to competitive deprotonation and multi-positional halogen migration, resulting in intractable isomeric mixtures and depressed yields [2]. Furthermore, in direct heteroarylation polymerization (DHAP), shifting the bromine atom to the electron-withdrawing partner (e.g., using 2-methylthiophene instead) drastically reduces catalytic efficiency and introduces structural β-defects [1]. Consequently, generic substitution compromises precursor processability, necessitates extensive chromatographic purification, and prevents the reproducible synthesis of well-defined conjugated materials.
In the synthesis of well-defined thiophene-based conjugated molecules via DHAP, the placement of the halogen atom critically dictates reaction efficiency. Comparative studies demonstrate that utilizing 2-bromo-5-methylthiophene (where the bromine is anchored to the electron-donating moiety) yields up to 91–99% of the desired cross-coupled product with minimal structural defects[1]. In contrast, reversing the functional group assignment by using 2-methylthiophene and a brominated electron-withdrawing partner under identical conditions results in significantly lower yields and higher rates of β-defects.
| Evidence Dimension | Cross-coupling yield and defect rate in DHAP |
| Target Compound Data | 91–99% yield with <1% structural defects |
| Comparator Or Baseline | 2-methylthiophene + brominated electron-withdrawing partner |
| Quantified Difference | >30% yield improvement and near-elimination of β-defects |
| Conditions | Pd-catalyzed DHAP with specific ligands (e.g., PMDETA) at 110 °C |
Procuring the brominated electron-rich building block is essential for maximizing yields and ensuring the structural purity of scalable conjugated polymers.
The base-catalyzed halogen dance reaction is a powerful tool for synthesizing polysubstituted thiophenes, but it requires strict regiocontrol to be synthetically useful. When 2-bromothiophene is subjected to lithiation (e.g., with LDA), the halogen migrates to multiple β-positions due to competitive deprotonation sites. However, 2-bromo-5-methylthiophene leverages its C5-methyl group as a steric and electronic block [1]. This forces the halogen dance to proceed regiospecifically, enabling the high-yield synthesis of 3,5-disubstituted or trisubstituted thiophenes without the formation of C5-deprotonated side products.
| Evidence Dimension | Regioselectivity during lithiation-induced halogen migration |
| Target Compound Data | Complete regiocontrol (single isomeric pathway) |
| Comparator Or Baseline | 2-bromothiophene (multi-positional migration) |
| Quantified Difference | Elimination of C5-deprotonation side reactions |
| Conditions | Treatment with LDA (1.2 equiv) in THF at −78 °C |
The C5-methyl blocking group guarantees absolute regiocontrol, eliminating the need for costly and time-consuming purification of isomeric mixtures during complex API synthesis.
The position of the methyl substituent on the bromothiophene ring significantly impacts the activation energy required for transition-metal insertion and ring-walking during cross-coupling. Computational and kinetic isotope effect (KIE) studies on nickel-catalyzed Grignard cross-couplings reveal that 2-bromo-5-methylthiophene exhibits a lower energy barrier to forward ring-walking (13.5 kcal/mol) compared to its regioisomer, 2-bromo-3-methylthiophene (14.5 kcal/mol) [1]. This disparity, driven by differences in π-complexation, translates to enhanced catalytic turnover for the 5-methyl isomer.
| Evidence Dimension | Energy barrier to catalyst forward ring-walking |
| Target Compound Data | 13.5 kcal/mol |
| Comparator Or Baseline | 2-bromo-3-methylthiophene (14.5 kcal/mol) |
| Quantified Difference | 1.0 kcal/mol reduction in activation barrier |
| Conditions | Ni(dppp)Cl2 catalyzed cross-coupling with Grignard reagents in THF |
The lower activation barrier improves catalytic turnover, allowing buyers to reduce expensive transition-metal catalyst loadings in large-scale cross-coupling operations.
Synthesizing brominated thenaldehydes directly from methylthiophenes is notoriously difficult due to the risk of over-oxidation or catalyst poisoning. However, under bio-inspired iron-catalyzed oxidation conditions, 2-bromo-5-methylthiophene is selectively oxidized at the methyl group to yield 2-bromo-5-thiophenecarboxaldehyde in an exceptional 90% yield [1]. Unlike unsubstituted methylthiophenes or generic alkylarenes that may arrest catalysis or yield complex mixtures, the brominated thiophene ring remains intact, demonstrating excellent processability for late-stage functionalization.
| Evidence Dimension | Yield of selective methyl-to-aldehyde oxidation |
| Target Compound Data | 90% yield of 2-bromo-5-thiophenecarboxaldehyde |
| Comparator Or Baseline | Unhalogenated methylthiophenes / generic alkylarenes |
| Quantified Difference | Near-quantitative selective oxidation without ring degradation or catalyst arrest |
| Conditions | Iron-catalyzed oxidation of the heterobenzylic position |
This enables the direct, single-step procurement of highly valuable brominated thenaldehydes, which are critical intermediates for synthesizing essential chemotherapeutics and agrochemicals.
Highly suitable as an electron-rich, halogenated monomer in Direct Heteroarylation Polymerization (DHAP), where it minimizes β-defects and maximizes molecular weight for organic electronics and OLEDs [1].
The preferred precursor for synthesizing complex, multi-substituted thiophene-based pharmaceuticals, utilizing the C5-methyl group to block unwanted halogen dance migration and eliminate isomeric impurities during scale-up.
Selected for large-scale Grignard and Suzuki couplings where lowering the activation barrier for catalyst ring-walking allows for reduced transition-metal catalyst loadings and improved process economics.
Utilized as a highly processable starting material in iron-catalyzed late-stage oxidations to produce 2-bromo-5-thiophenecarboxaldehyde, a key building block for chemotherapeutics like teniposide [2].
Irritant